Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride
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Overview
Description
Benzo[c][1,2,5]oxadiazol-5-amine is a chemical compound with the CAS Number: 874-36-2 and a molecular weight of 135.13 . It is also known by its IUPAC name 2,1,3-benzoxadiazol-5-amine .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]oxadiazol-5-amine and its derivatives has been reported in the literature . A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]oxadiazol-5-amine is represented by the linear formula C6H5N3O . The InChI code for this compound is 1S/C6H5N3O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 .Chemical Reactions Analysis
While specific chemical reactions involving benzo[c][1,2,5]oxadiazol-5-amine are not detailed in the search results, it’s worth noting that oxadiazoles, in general, have been utilized in various chemical reactions . Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical and Chemical Properties Analysis
Benzo[c][1,2,5]oxadiazol-5-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride can be synthesized through various methods. One approach is based on the reaction of guanidine on benzhydroxamyl chloride, providing a route to synthesize 5-amino-1,2,4-oxadiazoles (Eloy & Lenaers, 1966). Another method involves the reaction of primary or secondary amines, hydrazine, or guanidine with 5-trichloromethyloxadiazoles (Bolton et al., 1995).
Chemical Properties and Applications : The oxadiazole derivatives, including this compound, have been explored for their chemical properties and potential applications. For instance, oxadiazole derivatives are known to be effective as corrosion inhibitors for mild steel, as studied through weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).
Biological Activities
Anticancer Properties : Certain benzimidazole derivatives containing oxadiazole have been investigated for their anticancer activities. These compounds show significant potential as cytotoxic agents against various cancer cell lines (Rashid et al., 2012); (Rashid et al., 2015).
Antitrypanosomal and Antitubercular Activities : Studies have shown that oxadiazole N-oxide derivatives possess promising antitrypanosomal activities against Trypanosoma cruzi, suggesting their potential use as antichagasic drugs (Cerecetto et al., 1999). Additionally, certain oxadiazole derivatives have demonstrated antimycobacterial effects, indicating their potential as antitubercular agents (Roh et al., 2017).
Anti-Inflammatory and Analgesic Activities : Oxadiazole derivatives have been synthesized and screened for their anti-inflammatory and analgesic properties. Some of these compounds have shown promising results in in vivo studies (Palkar et al., 2014); (Iyer et al., 2016).
Antifungal Activity : Certain oxadiazole derivatives have been evaluated for their antifungal activity against human pathogenic fungal strains, showing potential as antifungal agents (Nimbalkar et al., 2016).
Safety and Hazards
The safety information for benzo[c][1,2,5]oxadiazol-5-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves .
Future Directions
The future directions for research on benzo[c][1,2,5]oxadiazol-5-amine and its derivatives are promising. They have been identified as potential therapeutic agents, particularly as anticancer agents targeting tumor hypoxia . This is the first example to develop boron-based hypoxia agents . The biological studies are currently underway .
Mechanism of Action
Target of Action
Similar compounds have been reported to target tumor hypoxia . Hypoxia is a common characteristic of tumor cells that aids in cancer metastasis by promoting angiogenesis, cancer cell division, and cell survival .
Mode of Action
It’s worth noting that similar compounds have been designed to act as anticancer agents targeting tumor hypoxia .
Biochemical Pathways
Related compounds have been associated with the hypoxia pathway, which plays a crucial role in cancer progression .
Result of Action
Similar compounds have been reported to have anticancer potential, targeting tumor hypoxia .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.ClH/c7-4-1-2-5-6(3-4)9-10-8-5;/h1-3H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWICGADCJLPABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-47-6 |
Source
|
Record name | 2,1,3-benzoxadiazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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